molecular formula C12H8INO B8442126 (3-Iodo-naphthalen-2-yloxy)-acetonitrile

(3-Iodo-naphthalen-2-yloxy)-acetonitrile

Cat. No.: B8442126
M. Wt: 309.10 g/mol
InChI Key: HLCQWBILVWDLDP-UHFFFAOYSA-N
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Description

(3-Iodo-naphthalen-2-yloxy)-acetonitrile is a naphthalene-derived compound featuring an iodine substituent at position 3 and an acetonitrile group linked via an oxygen atom at position 2. Its structure combines the aromatic naphthalene system with a polar nitrile group and a heavy halogen atom, making it a candidate for diverse applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C12H8INO

Molecular Weight

309.10 g/mol

IUPAC Name

2-(3-iodonaphthalen-2-yl)oxyacetonitrile

InChI

InChI=1S/C12H8INO/c13-11-7-9-3-1-2-4-10(9)8-12(11)15-6-5-14/h1-4,7-8H,6H2

InChI Key

HLCQWBILVWDLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OCC#N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with (3-Iodo-naphthalen-2-yloxy)-acetonitrile, differing in substituents or connectivity (Table 1):

Compound Name Substituents/Modifications Key Features
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole ring linked to naphthalene and acetonitrile Enhanced π-conjugation; potential for coordination chemistry due to thiazole sulfur.
2-(6-Methoxy-2-naphthyl)acetonitrile Methoxy group at naphthalene position 6 Electron-donating methoxy group alters electronic density; may enhance solubility.
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Methoxy-phenyl-triazole-thio linkage Triazole moiety introduces hydrogen-bonding potential; sulfur enhances nucleophilicity.

Table 1 : Structural comparison of naphthalene- and acetonitrile-containing analogues.

Physicochemical Properties

  • Electron Density and Reactivity: The iodine atom in this compound is both electronegative and polarizable, which may stabilize transition states in substitution reactions compared to methoxy or thiol groups .
  • Solubility and Stability :

    • Iodine’s hydrophobic character may reduce aqueous solubility compared to methoxy or thiolated derivatives. However, acetonitrile’s polarity could mitigate this effect in organic solvents .
    • Thiazole-containing derivatives (e.g., 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile) may exhibit higher thermal stability due to rigid heterocyclic systems .

Reactivity in Epoxidation and Catalytic Processes

While direct data on this compound are unavailable, insights can be drawn from acetonitrile-based epoxidation studies:

  • Catalyst Interaction :
    • In acetonitrile solvent systems, catalyst content (e.g., Ti-SBA-15) significantly impacts conversion rates. For allylic compounds, 3 wt% catalyst content optimizes selectivity (73–79 mol% for glycidol derivatives) .
    • Iodine’s steric effects might hinder catalyst accessibility in analogous reactions, reducing conversion compared to smaller substituents like methoxy .
  • Temperature Dependence :
    • Methacrylic acid (MAA) epoxidation in acetonitrile shows peak selectivity (45 mol% for 2-methylglycidol) at 80°C, but higher temperatures promote by-product formation .
    • The iodine substituent’s thermal stability could allow this compound to tolerate elevated temperatures without decomposition.

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